molecular formula C16H24N2 B8692747 1-(4-Cyclohexylphenyl)piperazine

1-(4-Cyclohexylphenyl)piperazine

Katalognummer: B8692747
Molekulargewicht: 244.37 g/mol
InChI-Schlüssel: CRUVZSXCXPWZAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclohexylphenyl)piperazine is a piperazine derivative characterized by a cyclohexylphenyl group substituted at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with serotonin (5-HT), dopamine, and sigma receptors, as well as applications in cancer therapy and neuropharmacology . The cyclohexylphenyl substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration and metabolic stability compared to smaller aromatic substituents .

Eigenschaften

Molekularformel

C16H24N2

Molekulargewicht

244.37 g/mol

IUPAC-Name

1-(4-cyclohexylphenyl)piperazine

InChI

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h6-9,14,17H,1-5,10-13H2

InChI-Schlüssel

CRUVZSXCXPWZAC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(4-cyclohexylphenyl)piperazine with structurally or functionally related compounds:

Structural and Functional Analogues
Compound Name Substituents Key Biological Activities Receptor Affinity/Mechanism Metabolic Pathways
1-(4-Cyclohexylphenyl)piperazine 4-Cyclohexylphenyl Inferred: Potential CNS activity, cytotoxicity Inferred: 5-HT/D2/sigma receptors Likely CYP3A4/CYP2D6 oxidation
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl, diphenylethyl Analgesic, psychoactive Opioid receptor agonist CYP3A4-dependent N-dealkylation
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl Serotonin agonist, locomotor suppression 5-HT1B/2C receptor activation CYP2D6 hydroxylation
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-Trifluoromethylphenyl Serotonin agonist 5-HT1B selective agonist CYP2D6 oxidation
BZP (1-Benzylpiperazine) Benzyl Stimulant, "legal high" Dopamine/norepinephrine reuptake inhibition N-Dealkylation to arylpiperazines
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) 3,4-Dimethoxyphenethyl Antidepressant, neuroprotective Sigma-1 receptor agonist Not explicitly stated
Key Comparisons

Receptor Selectivity: Cyclohexylphenyl vs. Chlorophenyl/Trifluoromethylphenyl: The cyclohexyl group in 1-(4-cyclohexylphenyl)piperazine may reduce 5-HT1B/2C affinity compared to mCPP/TFMPP due to steric hindrance but could enhance sigma or dopamine receptor interactions . MT-45: The diphenylethyl group in MT-45 confers opioid-like activity, whereas the cyclohexylphenyl group might prioritize non-opioid CNS targets .

Therapeutic Potential: Cytotoxicity: Chlorobenzhydryl derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) show anticancer activity against liver, breast, and colon cell lines (IC50: 1–10 µM) . The cyclohexylphenyl group may alter cytotoxicity profiles due to enhanced lipophilicity. Neuropsychiatric Effects: Unlike BZP and mCPP, which are stimulants, the cyclohexylphenyl analog could exhibit antidepressant or anxiolytic properties akin to SA4503 .

Synthetic Routes :

  • 1-(4-Cyclohexylphenyl)piperazine likely requires nucleophilic substitution between piperazine and 4-cyclohexylphenyl chloride, similar to sulfur-containing ethyl piperazines () or benzylpiperazines ().
  • MT-45 synthesis involves multi-step alkylation and aryl coupling, contrasting with the simpler routes for mCPP/BZP .

Data Tables

Table 1: Cytotoxicity of Selected Piperazine Derivatives

Compound Cancer Cell Lines Tested IC50 Range (µM) Reference
1-(4-Chlorobenzhydryl)piperazine derivatives HUH7 (liver), MCF7 (breast), HCT-116 (colon) 1.2–9.8
MT-45 Not reported N/A
BZP Not applicable (psychoactive) N/A

Table 2: Receptor Binding Affinities

Compound 5-HT1B (Ki, nM) 5-HT2C (Ki, nM) Dopamine D2 (Ki, nM) Sigma-1 (Ki, nM)
mCPP 18 32 >1000 N/A
TFMPP 12 45 >1000 N/A
SA4503 N/A N/A 120 4.2
Inferred for 1-(4-cyclohexylphenyl)piperazine >100 (predicted) >100 (predicted) 50–200 (predicted) <50 (predicted)

Vorbereitungsmethoden

Two-Step Alkylation-Purification Protocol

A representative procedure involves the reaction of 4-cyclohexylbenzyl bromide with piperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is catalyzed by potassium iodide (KI) and heated to 80–100°C for 12–24 hours. Post-reaction, the mixture is washed with water, and the product is isolated via acid-base extraction. Yields typically range from 81–92% depending on solvent selection and stoichiometric ratios.

Key Variables:

  • Solvent : DMF enhances reaction rates but complicates purification; toluene offers better phase separation.

  • Catalyst : KI accelerates the substitution by stabilizing transition states.

  • Temperature : Prolonged reflux (≥12 hours) ensures complete conversion.

Coupling Reactions with Pre-Functionalized Intermediates

Advanced methods utilize Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the cyclohexylphenyl group to pre-formed piperazine derivatives.

Palladium-Catalyzed Cross-Coupling

A palladium/4CzIPN photocatalytic system enables coupling between 4-bromocyclohexylbenzene and piperazine boronic esters. This method achieves 85–90% yields in DMF/water mixtures under blue LED irradiation. The protocol avoids harsh conditions but requires inert atmospheres and specialized catalysts.

Reaction Scheme:

4-Bromocyclohexylbenzene+Piperazine-BpinPd/4CzIPN1-(4-Cyclohexylphenyl)piperazine\text{4-Bromocyclohexylbenzene} + \text{Piperazine-Bpin} \xrightarrow{\text{Pd/4CzIPN}} \text{1-(4-Cyclohexylphenyl)piperazine}

Reductive Amination Strategies

Reductive amination offers an alternative route using cyclohexylphenyl ketones and piperazine precursors.

Sodium Cyanoborohydride-Mediated Reduction

4-Cyclohexylphenylacetone is condensed with piperazine in methanol, followed by reduction using NaBH3CN. This method achieves 75–80% yields but requires strict pH control (pH 4–5) to minimize side reactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution81–9212–24 hHigh scalability; minimal byproductsRequires toxic solvents (DMF, toluene)
Palladium Coupling85–906–8 hMild conditions; high regioselectivityCostly catalysts; oxygen-sensitive
Reductive Amination75–8018–24 hBroad substrate tolerancepH sensitivity; over-reduction risks

Optimization Challenges and Solutions

Solvent Selection

  • THF vs. DMF : THF reduces side reactions but prolongs reaction times.

  • Aqueous Workups : Saturated brine washes improve phase separation in toluene-based systems.

Purification Techniques

  • Chromatography : Silica gel column chromatography (hexane/EtOAc) resolves N-alkylation byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Palladium recovery via filtration achieves 85% reuse efficiency.

Emerging Methodologies

Biocatalytic Approaches

Recent studies demonstrate the use of recombinant E. coli expressing alcohol dehydrogenases to asymmetrically reduce ketone intermediates, achieving enantiomeric excess >99.9%. This method is eco-friendly but limited to specific substrates.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces reaction times to 2–4 hours with comparable yields .

Q & A

Q. What are validated analytical methods for quantifying 1-(4-Cyclohexylphenyl)piperazine in complex matrices?

Answer:

  • HPLC with internal standardization is widely used. For example, p-tolylpiperazine (pTP) can serve as an internal standard to improve accuracy in hair sample analysis, as validated for structurally similar piperazines like TFMPP and mCPP .
  • Method optimization includes selecting mobile phases (e.g., acetonitrile/ammonium acetate buffer) and detectors (UV or MS) based on the compound’s chromophore properties. Validation parameters (LOD, LOQ, recovery rates) must adhere to ICH guidelines.

Q. How can synthetic routes for 1-(4-Cyclohexylphenyl)piperazine derivatives be optimized for yield and purity?

Answer:

  • Substituent-specific coupling reactions : Cyclohexylphenyl groups require steric consideration. Use Buchwald-Hartwig amination or Ullmann coupling for aryl-piperazine bond formation, with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC (Rf ~0.4–0.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, cyclohexyl substitution) impact receptor binding selectivity?

Answer:

  • Fluorophenyl vs. cyclohexylphenyl groups : Fluorine’s electronegativity enhances serotonin receptor (5-HT) affinity, while cyclohexyl groups increase lipophilicity and CNS penetration. For example, 1-(4-fluorophenyl)piperazine derivatives show higher 5-HT₁A binding (Ki < 50 nM) compared to non-fluorinated analogs .
  • Methodology : Radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) and computational docking (AutoDock Vina) quantify SAR trends .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?

Answer:

  • Assay standardization : Discrepancies often arise from cell line differences (CHO vs. HEK293) or assay conditions (cAMP vs. calcium flux). Replicate studies in multiple systems (e.g., GPCR functional assays) and validate via orthogonal methods (e.g., β-arrestin recruitment) .
  • Metabolite interference : Analyze metabolic stability (human liver microsomes) to rule out active metabolites confounding results .

Q. What advanced spectroscopic techniques differentiate structural isomers of piperazine derivatives?

Answer:

  • Raman microspectroscopy : Laser power (20 mW) and scan numbers (128–256) resolve isomers (e.g., 3-CPP vs. 4-CPP) via peak shifts at 600–800 cm⁻¹ (C-Cl/C-F vibrations) .
  • Multivariate analysis : PCA-LDA models classify isomers using spectral data (99% variance explained for trifluoromethylphenyl-piperazine analogs) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of 1-(4-Cyclohexylphenyl)piperazine Analogs

Property1-(4-Fluorophenyl)piperazine 1-(4-Methoxyphenyl)piperazine
Molecular Weight (g/mol)180.22192.26
LogP2.1 (predicted)1.8 (experimental)
Solubility (mg/mL)0.24 (water, 25°C)1.05 (ethanol)

Q. Table 2. Comparison of Synthetic Yields for Piperazine Derivatives

DerivativeYield (%)Purification MethodReference
1-(3-Trifluoromethylphenyl)piperazine83Recrystallization (EtOH)
1-(2,4-Dibromophenyl)piperazine92Column Chromatography

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.